5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one
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Overview
Description
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one is a complex organic compound that belongs to the class of isoindolo-benzothiazocines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from an isoindole derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindolo-benzothiazocines and related heterocyclic compounds. Examples include:
- 6H-isoindolo[2,1-a]indoles
- 5,6-dihydroindolo[2,1-a]isoquinolines
- 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles
Uniqueness
What sets 5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one apart is its unique structural features and the specific functional groups it contains, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
9-hydroxy-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15-10-21-17-14-8-4-3-7-13(14)16(20)18(17)9-11-5-1-2-6-12(11)15/h1-8,15,17,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOTOVPJJKGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN3C(S1)C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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